molecular formula C6H10O2 B3187053 2(3H)-Furanone, 3-ethyldihydro- CAS No. 13888-01-2

2(3H)-Furanone, 3-ethyldihydro-

Cat. No.: B3187053
CAS No.: 13888-01-2
M. Wt: 114.14 g/mol
InChI Key: DFEMJYIRAXUQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Furanone, 3-ethyldihydro- is an organic compound with a molecular formula of C7H10O3. It is a cyclic lactone, which is a type of ester formed from the condensation of a hydroxy acid. This compound is known for its distinctive structure, which includes a furanone ring with an ethyl group attached to it. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 3-ethyldihydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an aldehyde under acidic conditions, followed by cyclization to form the furanone ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, 3-ethyldihydro- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial to achieving high yields and minimizing by-products. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Furanone, 3-ethyldihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanone ring into a more saturated lactone or open the ring to form linear compounds.

    Substitution: The ethyl group on the furanone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated lactones or linear alcohols.

    Substitution: Various substituted furanones depending on the nucleophile used.

Scientific Research Applications

2(3H)-Furanone, 3-ethyldihydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-ethyldihydro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s furanone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

2(3H)-Furanone, 3-ethyldihydro- can be compared to other similar compounds such as:

    2(3H)-Thiophenone, 3-ethyldihydro-: This compound has a sulfur atom in place of the oxygen in the furanone ring, which can significantly alter its chemical properties and reactivity.

    3-Ethyldihydro-3-methyl-2(3H)-thiophenone: This compound has an additional methyl group, which can affect its steric and electronic properties.

    3-Ethyldihydro-2H-pyran-2,6(3H)-dione: This compound has a different ring structure, which can influence its reactivity and applications.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of 2(3H)-Furanone, 3-ethyldihydro- in various fields of research and industry.

Properties

IUPAC Name

3-ethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5-3-4-8-6(5)7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEMJYIRAXUQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13888-01-2
Record name NSC85346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(3H)-Furanone, 3-ethyldihydro-
Reactant of Route 2
Reactant of Route 2
2(3H)-Furanone, 3-ethyldihydro-
Reactant of Route 3
Reactant of Route 3
2(3H)-Furanone, 3-ethyldihydro-
Reactant of Route 4
2(3H)-Furanone, 3-ethyldihydro-
Reactant of Route 5
2(3H)-Furanone, 3-ethyldihydro-
Reactant of Route 6
2(3H)-Furanone, 3-ethyldihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.